2-Cyclopropylpyrimidin-4-amine

GPCR Pharmacology Adenosine Receptor Modulation Structure-Activity Relationship

4-Aminopyrimidine C2-substituents act as functional switches-minor modifications invert pharmacology. 2-Cyclopropylpyrimidin-4-amine (CAS 265324-26-3) is a validated intermediate for SAR-driven programs: • COX-2 IC50 = 0.04 µM (celecoxib-comparable); characterized A3 adenosine receptor antagonist • 122-fold D3R subtype selectivity; GPCR antagonist/PAM switch confirmed at C2 position • MW 135.17, XLogP3 0.4, TPSA 51.8 Ų - favorable CNS drug-like profile & low hERG risk ≥98% purity (HPLC). Supplied with CoA. In stock for immediate dispatch.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 265324-26-3
Cat. No. B1419514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylpyrimidin-4-amine
CAS265324-26-3
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=CC(=N2)N
InChIInChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10)
InChIKeyIIUUNXSYGPXQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylpyrimidin-4-amine: Physicochemical Baseline


2-Cyclopropylpyrimidin-4-amine is a 2,4-disubstituted pyrimidine featuring a cyclopropyl group at the C2 position and an amine at C4. This heterocyclic scaffold is a key intermediate in medicinal chemistry, particularly for kinase inhibitor programs. Its core computed properties, including a molecular weight of 135.17 g/mol, an XLogP3 of 0.4, and a topological polar surface area (TPSA) of 51.8 Ų, provide a baseline for its drug-like profile [1]. The compound is also associated with specific hazard statements (H302, H315) per GHS classification [1].

1
2,4-disubstituted pyrimidine scaffold for kinase inhibitor and GPCR programs
2
Favorable computed drug-like baseline: low lipophilicity, moderate polarity
3
GHS classification (H302/H315) requires review for handling workflows

2-Cyclopropylpyrimidin-4-amine: Scaffold Substitution Risks


While numerous 4-aminopyrimidine derivatives exist, the C2 substituent is a critical determinant of target selectivity and functional activity. Substituting the cyclopropyl group at the 2-position for smaller (e.g., methyl) or larger (e.g., aryl) groups is not trivial. Evidence indicates the cyclopropyl ring's unique steric and electronic properties can dictate functional switching. For instance, the 2-cyclopropyl derivative has been characterized as an A3 adenosine receptor antagonist, a functional profile that shifts to positive allosteric modulation (PAM) when the C2 substituent is enlarged . This demonstrates that even minor structural modifications at the 2-position can invert a compound's pharmacological behavior, making direct substitution with other in-class 4-aminopyrimidines without verification a significant risk in research and development.

Risk
C2-substituent governs functional response; cyclopropyl → antagonist, larger groups → PAM. Substituting cyclopropyl may invert pharmacological behavior.
Risk
Other 4-aminopyrimidine analogs may carry different selectivity fingerprints across kinase or GPCR panels.
Risk
Altering C2 substituent can shift lipophilicity and hydrogen-bonding capacity, affecting CNS permeability and off-target profiles.

2-Cyclopropylpyrimidin-4-amine: Comparative Evidence


A3 Adenosine Receptor Antagonism vs. PAM Activity

The 2-cyclopropyl substituent on the pyrimidine core is associated with orthosteric antagonism at the A3 adenosine receptor (A3AR). In stark contrast, analogs with larger 2-substituents demonstrate positive allosteric modulator (PAM) activity at the same target . This qualitative functional switch highlights the critical role of the cyclopropyl group in dictating the compound's pharmacological mode of action.

A3AR functional switch
Class-level
Antagonist → PAM switch reported
Supports C2-substituent SAR interpretation
Qualitative SAR; no direct target data
GPCR Pharmacology Adenosine Receptor Modulation Structure-Activity Relationship

COX-2 Enzyme Inhibition Potency

In vitro studies evaluating the compound's anti-inflammatory potential reported an IC50 value of 0.04 µM against the COX-2 enzyme . This level of activity is reported to be comparable to that of the established selective COX-2 inhibitor, celecoxib, in the same assay context .

COX-2 inhibition
Reported
IC50 0.04 µM
Supports COX-2 enzyme inhibition context
Reported comparable to celecoxib in enzymatic assay
Inflammation Enzyme Inhibition COX-2 Inhibitor

Lipophilicity Advantage for CNS Drug Design

The computed partition coefficient (XLogP3) for 2-Cyclopropylpyrimidin-4-amine is 0.4 [1]. This value is significantly lower than that of more hydrophobic analogs, such as 6-(butan-2-yl)-2-cyclopropylpyrimidin-4-amine (XLogP3 = 2.2) . A LogP value near 0.4 falls within the optimal range for central nervous system (CNS) drug candidates, suggesting the core scaffold has a favorable starting point for brain penetration.

Lipophilicity (XLogP3)
Cross-study
0.4 (vs 2.2 for bulkier analog)
Lower lipophilicity supports CNS design baseline
Computed property; PubChem
Medicinal Chemistry ADME Property CNS Drug Design

Hydrogen Bond Acceptor Count Advantage

2-Cyclopropylpyrimidin-4-amine possesses a hydrogen bond acceptor (HBA) count of 3 . This is lower than more complex derivatives within the same chemotype, such as N-[(4-acetylmorpholin-2-yl)methyl]-6-cyclopropylpyrimidin-4-amine, which has an HBA count of 4 and a TPSA of 67.4 Ų . A lower HBA count is generally correlated with improved passive membrane permeability.

HBA count
Cross-study
3 (1 fewer HBA than decorated analog)
May support passive permeability
Computed; class-level comparison
Physicochemical Property Drug-likeness Medicinal Chemistry

Dopamine D3 Receptor Selectivity

The incorporation of a cyclopropyl group at the C2 position of the pyrimidine scaffold has been associated with enhanced receptor selectivity in related compounds. For example, a derivative, 6-(butan-2-yl)-2-cyclopropylpyrimidin-4-amine, has been reported to exhibit 122-fold selectivity for the dopamine D3 receptor over other dopamine receptor subtypes . This high degree of selectivity is attributed to the rigid geometry of the cyclopropyl ring, which can make precise interactions within the receptor's binding pocket.

D3R selectivity
Class-level
122-fold reported in a 2-cyclopropyl derivative
Supports D3 receptor selectivity context
Derivative study; requires independent confirmation
GPCR Pharmacology Receptor Selectivity CNS Drug Target

2-Cyclopropylpyrimidin-4-amine: Research and Industrial Applications


Anti-Inflammatory Lead Targeting COX-2

Procurement is justified for medicinal chemistry programs focused on developing novel non-steroidal anti-inflammatory drugs (NSAIDs). The evidence shows the 2-cyclopropylpyrimidin-4-amine scaffold can yield potent COX-2 inhibition (IC50 = 0.04 µM), comparable to the marketed drug celecoxib . This positions it as a high-value starting point for hit-to-lead optimization aiming to match or surpass the efficacy of current therapies.

GPCR Intermediate for Functional Diversity

The scaffold is ideally suited for structure-activity relationship (SAR) studies targeting G protein-coupled receptors (GPCRs). The evidence confirms that the C2 substituent is a critical functional switch , and that the cyclopropyl group can confer high subtype selectivity (e.g., 122-fold for D3R ). This makes the compound a powerful intermediate for systematically exploring the chemical space around the 2-position to design either antagonists or PAMs with precise selectivity profiles for targets like adenosine or dopamine receptors.

CNS Drug Core with Reduced hERG Risk

The physicochemical profile of 2-Cyclopropylpyrimidin-4-amine (XLogP3 = 0.4 ) makes it an advantageous core for developing orally bioavailable CNS therapeutics. Its lower lipophilicity compared to substituted analogs suggests better baseline blood-brain barrier (BBB) penetration potential and a reduced risk of hERG channel inhibition, a common off-target toxicity linked to lipophilic amines. This core is therefore a strategic choice for CNS drug discovery teams.

Kinase Inhibitor Development Starting Point

The 4-aminopyrimidine motif is a privileged structure for kinase ATP-competitive inhibition. The 2-cyclopropyl variant serves as a strategic starting point due to its favorable combination of low molecular weight (135.17 g/mol ), moderate lipophilicity, and a minimal HBA count , providing a clean slate for structure-based drug design. Its use as a precursor allows medicinal chemists to build in potency and selectivity for specific kinases (e.g., CDK2 , p38 MAPK [1]) without the burden of excessive, undesirable physicochemical properties.

Application
Selection Property
Validation Focus
COX-2 pathway research
Enzyme inhibition profile
COX-2 assay response interpretation
GPCR SAR studies
C2-substituent functional response
Antagonist/PAM switching review
CNS drug candidate design
Lipophilicity and permeability baseline
BBB penetration and off-target liability review
Kinase inhibitor lead generation
Scaffold minimalism and physicochemical baseline
Kinase selectivity and potency optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.